molecular formula C16H19FN2O3S B4479650 5-FLUORO-2-METHOXY-N-{2-[METHYL(PHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-{2-[METHYL(PHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4479650
M. Wt: 338.4 g/mol
InChI Key: CNBMFDOPRIAXLY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine and methoxy groups, followed by the formation of the sulfonamide linkage. One common synthetic route involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methanol and a base such as sodium hydroxide for methoxylation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

5-Fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication. This inhibition leads to the antimicrobial activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the sulfonamide group.

    5-Fluoro-2-methylbenzoic acid: Similar structure with a methyl group instead of a methoxy group.

    Sulfanilamide: A classic sulfonamide with antimicrobial properties.

Uniqueness

5-Fluoro-2-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzene-1-sulfonamide is unique due to the combination of the fluorine, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as an antimicrobial agent and its versatility in chemical synthesis.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(N-methylanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-19(14-6-4-3-5-7-14)11-10-18-23(20,21)16-12-13(17)8-9-15(16)22-2/h3-9,12,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBMFDOPRIAXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-FLUORO-2-METHOXY-N-{2-[METHYL(PHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE
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5-FLUORO-2-METHOXY-N-{2-[METHYL(PHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE
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5-FLUORO-2-METHOXY-N-{2-[METHYL(PHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE
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5-FLUORO-2-METHOXY-N-{2-[METHYL(PHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE
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5-FLUORO-2-METHOXY-N-{2-[METHYL(PHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE
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5-FLUORO-2-METHOXY-N-{2-[METHYL(PHENYL)AMINO]ETHYL}BENZENE-1-SULFONAMIDE

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